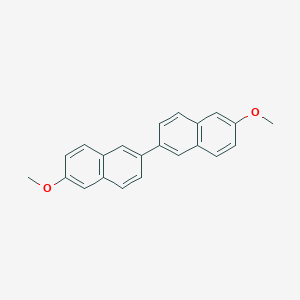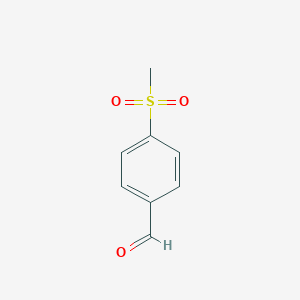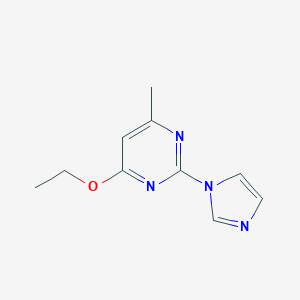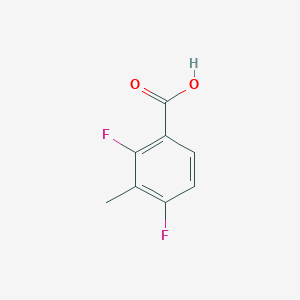
2,4-二氟-3-甲基苯甲酸
描述
Synthesis AnalysisWhile direct studies on "2,4-Difluoro-3-methylbenzoic acid" synthesis are scarce, related compounds have been synthesized through methodologies that might be applicable. For example, the synthesis of "3-chloro-2,4-difluoro-5-hydroxybenzoic acid," a structurally similar compound, involves nitration, esterification, reduction, diazotization, and hydrolysis steps, achieving a 70% overall yield (Zhang et al., 2020). Such methodologies may offer insights into synthesizing "2,4-Difluoro-3-methylbenzoic acid."
Molecular Structure Analysis
The molecular structure of compounds closely related to "2,4-Difluoro-3-methylbenzoic acid" has been analyzed through various spectroscopic techniques. A study on "2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid" used experimental techniques like FT-IR, FT-Raman, and UV spectroscopy alongside quantum chemical calculations to characterize molecular conformation, vibrational and electronic transitions (Karabacak et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical behavior of "2,4-Difluoro-3-methylbenzoic acid" can be inferred from studies on similar fluorinated benzoic acids. For instance, reactions involving "4-sulpho-2,3,5,6-tetrafluorobenzoic acid" demonstrate the potential for diverse chemical transformations, including esterification and halogen exchange reactions, highlighting the reactivity of fluorinated benzoic acids in various conditions (Fielding & Shirley, 1992).
科学研究应用
合成与表征
合成方法2,4-二氟-3-甲基苯甲酸作为各种化学合成中的前体或中间体。栾芳(2004)强调了从2,4-二硝基甲基苯制备该化合物的方法,通过均匀设计优化反应条件以提高产率,达到了58.6% (Luan Fang, 2004)。同样,张明光等人(2020)详细介绍了一种实用的合成方法,用于合成3-氯-2,4-二氟-5-羟基苯甲酸,这是抗菌3-喹啉羧酸类药物的关键中间体,起源于2,4-二氟-3-氯苯甲酸。该研究强调了一个涉及硝化、酯化、还原、重氮化和水解的方案,实现了总产率为70%,并通过各种光谱方法确认了合成化合物的结构 (Mingguang Zhang et al., 2020)。
晶体结构和性质晶体结构和性质的探索是另一个重要方面。陈翔(2011)研究了Co(II)和Zn(II)与3-甲基苯甲酸的化合物的晶体结构和性质,揭示了两种化合物形成具有不同结构特征的一维无限链,并且羧酸基团采用不同的模式 (Chen Xiang, 2011)。邓强等人(2015)报道了2,4,5-三氟苯甲酸的连续流合成,这是制药和材料科学中有价值的中间体。该研究提出了一种简便的微流程合成方法,实现了高产率和纯度,强调了微反应器中反应参数在合成过程中的重要性 (Q. Deng et al., 2015)。
溶解度和反应性研究
溶解度测量了解苯甲酸衍生物在各种溶剂中的溶解度对于工业应用至关重要。日下博等人(2005)测量了三氟甲基苯甲酸异构体在超临界二氧化碳中的溶解度,观察到对于某些异构体,氟化会显著增强溶解度。该研究使用了Peng-Robinson状态方程进行数据相关性分析,提供了关于溶解度增强趋势和二氧化碳与化合物之间相互作用的见解 (H. Higashi et al., 2005)。
材料合成和光催化活性最近的研究还集中在合成新材料并研究其光催化活性上。例如,P. Hayati等人(2021)使用两种不同方法合成了一种新的Ag(I)金属-有机框架(Ag-MOF),并研究了其对某些除草剂在阳光照射下的光降解催化活性。该研究对合成过程进行了深入分析,并强调了合成Ag-MOF的优异光催化活性和可重复使用性,标志着其在处理废水系统中有机污染物方面的潜力 (P. Hayati et al., 2021)。
安全和危害
2,4-Difluoro-3-methylbenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
属性
IUPAC Name |
2,4-difluoro-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJDCFUHHBCTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553847 | |
| Record name | 2,4-Difluoro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-methylbenzoic acid | |
CAS RN |
112857-68-8 | |
| Record name | 2,4-Difluoro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112857-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)




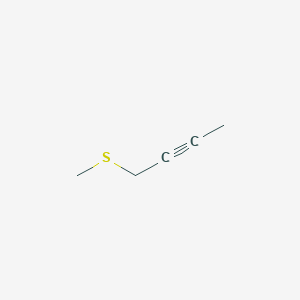
![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)
